

Spectroscopic and Synthetic Insights into Substituted Benzophenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Acetoxy-2'-chlorobenzophenone

Cat. No.: B1292222 Get Quote

Disclaimer: Direct experimental spectroscopic data and a specific, detailed synthetic protocol for **2-Acetoxy-2'-chlorobenzophenone** are not readily available in the public domain. This guide, therefore, presents a compilation of data for structurally related compounds to provide a valuable reference for researchers, scientists, and drug development professionals. The information herein is intended to serve as a foundational resource for the synthesis and characterization of similar molecules.

Physicochemical Properties of a Related Isomer: 4-Acetoxy-2'-chlorobenzophenone

To provide a relevant data-based context, the computed properties of the isomeric compound, 4-Acetoxy-2'-chlorobenzophenone, are presented below. These values offer an approximation of the expected characteristics of the target molecule.

Property	Value	Source
Molecular Formula	C15H11ClO3	PubChem[1]
Molecular Weight	274.70 g/mol	PubChem[1]
Exact Mass	274.0396719 Da	PubChem[1]
XLogP3	3.6	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	4	PubChem[1]

Spectroscopic Data of Structurally Similar Benzophenones

The following tables summarize key spectroscopic data for benzophenone derivatives that share structural motifs with **2-Acetoxy-2'-chlorobenzophenone**. This information can aid in the identification of characteristic peaks and shifts during the analysis of a newly synthesized, related compound.

¹H and ¹³C NMR Data for Selected Benzophenones

Note: The following data is for various substituted benzophenones and should be used as a reference for chemical shift ranges.

Compound	¹H NMR (CDCl₃, δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)
Benzophenone	7.81 (d, J = 7.2 Hz, 4H), 7.59 (t, J = 7.6 Hz, 2H), 7.49 (t, J = 7.6 Hz, 4H)	196.8, 137.6, 132.4, 130.1, 128.3
4-Methylbenzophenone	7.78 (d, J = 7.2 Hz, 2H), 7.72 (d, J = 6.8 Hz, 2H), 7.56 (t, J = 7.2 Hz, 1H), 7.47 (t, J = 7.2 Hz, 2H), 7.28 (d, J = 7.2 Hz, 2H), 2.44 (s, 3H)	196.5, 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2, 21.7
4-Chlorobenzophenone	7.79-7.74 (m, 4H), 7.60 (t, J = 7.4 Hz, 1H), 7.52-7.44 (m, 4H)	195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4
2-Methylbenzophenone	7.80 (d, J = 7.6 Hz, 2H), 7.57 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.39 (t, J = 7.6 Hz, 1H), 7.33-7.24 (m, 3H), 2.33 (s, 3H)	198.1, 138.2, 137.3, 136.2, 132.6, 130.5, 129.7, 129.6, 128.0, 127.9, 124.7, 19.5
2-Methoxybenzophenone	7.81 (d, J = 7.6 Hz, 2H), 7.55 (t, J = 7.4 Hz, 1H), 7.49-7.34 (m, 4H), 7.04 (t, J = 7.4 Hz, 1H), 6.99 (d, J = 8.4 Hz, 1H), 3.72 (s, 3H)	196.5, 157.4, 137.8, 133.0, 131.9, 129.8, 129.6, 128.9, 128.2, 120.5, 111.5, 55.6

Data sourced from a study on phosphine-free cross-coupling reactions.[2]

Mass Spectrometry Data for 2-Chlorobenzophenone

m/z	Relative Intensity
216 (M ⁺)	~40%
181	~10%
139	~100%
111	~35%
77	~90%
51	~45%

Data interpreted from the NIST Mass Spectrometry Data Center.[3]

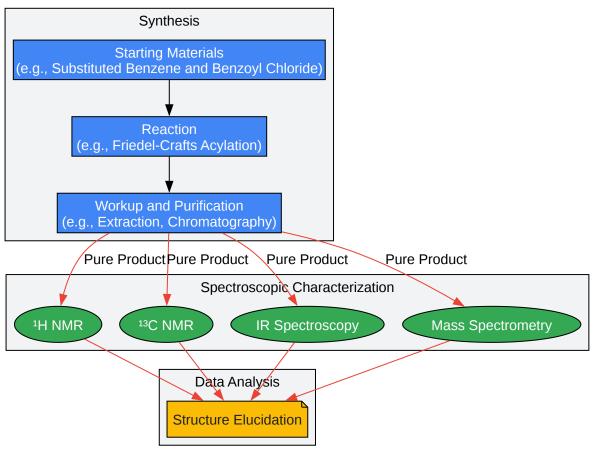
Experimental Protocols: General Synthesis of Benzophenone Derivatives

While a specific protocol for **2-Acetoxy-2'-chlorobenzophenone** is unavailable, the synthesis of related benzophenones often involves Friedel-Crafts acylation or cross-coupling reactions. An example of a synthetic approach for a substituted benzophenone is outlined below.

Example Synthesis of 2-Amino-5-chlorobenzophenone Derivatives

A common precursor for many pharmacologically active compounds is 2-amino-5-chlorobenzophenone. Derivatives can be synthesized via the following general steps[4][5]:

- Acetylation: 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride in a suitable solvent like toluene and refluxed. The reaction mixture is then cooled and washed to yield 2-(chloroacetamido)-5-chlorobenzophenone.
- Substitution: The resulting intermediate is then stirred with various aniline derivatives in the presence of a base like potassium carbonate in a solvent such as DMF at room temperature.
- Workup: The reaction mixture is poured into ice-cold water, and the solid product is collected by filtration.



This methodology can be adapted, for instance, by using different starting benzophenones and acylating or alkylating agents to achieve the desired substitution pattern.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted benzophenone.

General Workflow for Synthesis and Characterization of a Substituted Benzophenone

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a substituted benzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Acetoxy-2'-chlorobenzophenone | C15H11ClO3 | CID 24723002 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Methanone, (2-chlorophenyl)phenyl- | C13H9ClO | CID 78838 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into Substituted Benzophenones: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292222#spectroscopic-data-of-2-acetoxy-2-chlorobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com